molecular formula C10H9NOS2 B069005 2-(3-Oxopropylthio)-benzthiazole CAS No. 160137-19-9

2-(3-Oxopropylthio)-benzthiazole

Cat. No. B069005
M. Wt: 223.3 g/mol
InChI Key: BLWYEHIJXVGBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxopropylthio)-benzthiazole, also known as OTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The synthesis method of OTB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism Of Action

The mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways. The compound has been shown to interact with various cellular targets, including enzymes, receptors, and ion channels. One of the proposed mechanisms of action of 2-(3-Oxopropylthio)-benzthiazole is through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(3-Oxopropylthio)-benzthiazole can induce the expression of genes that promote cell death in cancer cells. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.

Biochemical And Physiological Effects

2-(3-Oxopropylthio)-benzthiazole has been shown to have various biochemical and physiological effects on the body. The compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages And Limitations For Lab Experiments

2-(3-Oxopropylthio)-benzthiazole has several advantages for lab experiments, including its high purity and stability. The compound can be easily synthesized using the optimized method, and its effects on cellular targets can be measured using various assays. However, there are also limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments. The compound has low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways, which can make it difficult to study its effects on specific cellular targets.

Future Directions

There are several future directions for the study of 2-(3-Oxopropylthio)-benzthiazole. One potential direction is to investigate the compound's effects on other diseases, such as cardiovascular disease and diabetes. Moreover, the optimization of the synthesis method and the development of more soluble derivatives of 2-(3-Oxopropylthio)-benzthiazole can improve its bioavailability and efficacy. Additionally, the identification of specific cellular targets and the elucidation of the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole can lead to the development of more targeted therapies for cancer and other diseases.
Conclusion
In conclusion, 2-(3-Oxopropylthio)-benzthiazole is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The compound can be synthesized using a multistep process and has been shown to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. However, there are limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments, and further research is needed to optimize its bioavailability and efficacy. The future directions for the study of 2-(3-Oxopropylthio)-benzthiazole include investigating its effects on other diseases and identifying specific cellular targets and mechanisms of action.

Scientific Research Applications

2-(3-Oxopropylthio)-benzthiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(3-Oxopropylthio)-benzthiazole has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

160137-19-9

Product Name

2-(3-Oxopropylthio)-benzthiazole

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propanal

InChI

InChI=1S/C10H9NOS2/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-6H,3,7H2

InChI Key

BLWYEHIJXVGBRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC=O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC=O

synonyms

Propanal, 3-(2-benzothiazolylthio)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous 10% hydrochloric acid (50 cm3) was added to a solution of 2-(2-(1,3-dioxolan-2-yl)-ethyithio)benzthiazole (5.3 g) in tetrahydrofuran (50 cm3). After stirring at the ambient temperature for 6 hours the reaction mixture was left to stand for 48 hours during which time a white precipitate formed. The solid was collected by filtration, and a portion (2 g) dissolved in 2M sodium hydroxide solution and extracted with diethyl ether. The organic phase was dried with magnesium sulphate and evaporated under reduced pressure to give the crude 2-(3-oxopropylthio)-benzthiazole as a gummy yellow solid. This material was used without further purification in step 3. 1H NMR (CDCl3): δ9.85 (1H,s); 7.86 (2H,d); 7.78 (2H,d); 3.62 (2H,t); 3.12 (2H,t). Additional signals were observed at 611.73 and 67.50-7.00 but not assigned.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(2-(1,3-dioxolan-2-yl)-ethyithio)benzthiazole
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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